6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Physical Chemistry

Sourcing low-melting heterocyclic aldehydes with inconsistent solid-state properties risks automated dispensing failure. 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (mp 167-169°C) provides robust solid handling versus the 6-phenyl analog (133°C). • Guanylhydrazone precursor for anticancer SAR (HT29, HL60 cell lines) • XLogP3-AA 3.7 - defined lipophilicity benchmark for ADME optimization • Non-halogenated p-tolyl scaffold for IP-differentiated lead generation • ≥95% purity, available from stock for immediate global dispatch

Molecular Formula C13H10N2OS
Molecular Weight 242.3 g/mol
CAS No. 82588-42-9
Cat. No. B1296408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
CAS82588-42-9
Molecular FormulaC13H10N2OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
InChIInChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
InChIKeyNUEBUPJVOGWDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Core Properties


6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 82588-42-9) is a heterocyclic building block featuring a fused imidazo[2,1-b][1,3]thiazole core, substituted at the 6-position with a 4-methylphenyl (p-tolyl) group and at the 5-position with a carbaldehyde (formyl) functional group [1]. Its molecular formula is C13H10N2OS, with a molecular weight of 242.30 g/mol and a reported melting point of 167-169°C [2]. As a member of the imidazo[2,1-b]thiazole-5-carbaldehyde class, it serves as a versatile synthetic intermediate for generating diverse biologically active derivatives, including those explored for anticancer and antimicrobial applications [3].

Scaffold Fused imidazo[2,1-b]thiazole core for diversity-oriented synthesis
Handle 5-carbaldehyde enables imine, hydrazone, and heterocycle formation
Substituent 4-methylphenyl group for steric and electronic SAR exploration

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Analog Substitution Risks


Procurement of an imidazo[2,1-b]thiazole-5-carbaldehyde scaffold must consider that the specific aryl substituent at the 6-position critically determines both the compound's physicochemical properties and its downstream synthetic utility. In this class, even minor alterations—such as replacing a phenyl, 4-chlorophenyl, or 4-methylphenyl group—result in quantifiably different lipophilicity (LogP), melting point, and solid-state handling characteristics [1]. Furthermore, these substituent differences directly translate into distinct biological outcomes in derivative compounds; for example, the 4-chlorophenyl analog is a documented precursor to the selective CAR agonist CITCO, whereas the 4-methylphenyl analog provides a unique entry point for exploring steric and electronic effects on target engagement [2]. Assuming functional equivalence without comparative data introduces significant risk of synthetic failure or flawed SAR interpretation.

6-Phenyl analog Lower melting point may alter solid-state handling and recrystallization behavior compared to the 4-methylphenyl variant.
6-(4-Chlorophenyl) analog Established precursor to CAR agonist CITCO; distinct synthetic pathway and target engagement may not transfer to the 4-methylphenyl scaffold.

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Differentiation Evidence


Melting Point vs. 6-Phenyl Analog

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (Target) exhibits a significantly higher melting point (167-169°C) compared to its unsubstituted phenyl analog 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (133°C) [1]. This represents a ~26-36°C increase in melting point upon para-methyl substitution on the phenyl ring.

Melting Point (°C)
Reported
167–169 vs. 133 (Δ ~26–36)
May support recrystallization workflow and solid-state handling.
Vendor specifications; DSC not specified.
Medicinal Chemistry Synthetic Chemistry Physical Chemistry

Lipophilicity vs. 6-Phenyl Analog

The target compound demonstrates a computed XLogP3-AA value of 3.7, indicating a high degree of lipophilicity [1]. In comparison, the unsubstituted 6-phenyl analog has an estimated ACD/LogP of 3.87 . This difference of 0.17 LogP units, while small, reflects the nuanced impact of the electron-donating 4-methyl group on the overall partition coefficient, which can influence membrane permeability and target binding in downstream applications.

Lipophilicity (LogP)
Computed
XLogP3-AA 3.7 vs. ACD/LogP 3.87 (Δ 0.17)
Defined lipophilicity benchmark for SAR and permeability modeling.
Different computational methods; cross-study comparison.
Drug Design ADME Prediction Medicinal Chemistry

Precursor Role vs. 4-Chlorophenyl Analog

The 6-(4-chlorophenyl) analog of this scaffold (CAS 82588-41-8) is a well-documented synthetic precursor to CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a selective, cell-permeable agonist of the constitutive androstane receptor (CAR) [1]. No equivalent role has been identified for the 6-(4-methylphenyl) variant (Target) as a direct precursor to a known tool compound or drug candidate. This divergence in established downstream utility underscores the fact that the choice of aryl substituent dictates the compound's final application and procurement should be guided by the intended synthetic pathway.

Precursor Role
Class-level
Target: no established tool compound precursor
Comparator: precursor to CAR agonist CITCO
Distinct downstream utility; avoid substitution for CAR agonist synthesis.
Literature and patent analysis.
Synthetic Chemistry Drug Discovery CAR Agonism

TPSA vs. 6-Phenyl Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 62.6 Ų [1]. This is slightly higher than the reported TPSA of 63 Ų for the unsubstituted 6-phenyl analog . While the difference is minimal (0.4 Ų), it reflects the addition of the methyl group and its subtle effect on the compound's polar surface area.

TPSA (Ų)
Computed
62.6 vs. 63 (Δ ~0.4)
Minimal alteration; supports computational membrane permeability modeling.
Cross-study comparison; computed values.
Medicinal Chemistry Drug Design Computational Chemistry

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Application Scenarios


Guanylhydrazone Synthesis for Antitumor Screening

The target compound's aldehyde functionality serves as a reactive handle for condensation with aminoguanidine derivatives to form guanylhydrazones, a class of compounds with demonstrated in vitro antitumor activity against human cancer cell lines such as HT29 (colorectal) and HL60 (leukemia) [1]. Procuring the specific 4-methylphenyl variant enables the generation of a unique sub-series for structure-activity relationship (SAR) studies, exploring how this substitution pattern affects potency and selectivity compared to previously studied analogs, such as the 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl) variant [1].

Solid-State and Crystallization Development

The compound's relatively high melting point (167-169°C) compared to its 6-phenyl analog (133°C) makes it a more attractive candidate for applications requiring robust solid-state properties [2]. This includes the development of reproducible recrystallization protocols, the study of polymorphism, or its use as a stable, high-purity (>95%) building block in automated parallel synthesis where consistent physical form is critical for accurate solid dispensing .

Lipophilicity & Membrane Permeability SAR

With a precisely defined XLogP3-AA value of 3.7, this compound provides a quantifiably different lipophilicity benchmark compared to the 6-phenyl (ACD/LogP ~3.87) and 6-(4-chlorophenyl) analogs [2][3]. This makes it a valuable control or test article in medicinal chemistry programs investigating the impact of para-substitution on a drug candidate's ADME properties, such as passive membrane permeability and plasma protein binding, without the confounding factor of introducing a halogen atom for further derivatization.

Non-Halogenated Aryl Effects in Kinase/GPCR Design

In contrast to the 6-(4-chlorophenyl) analog, which is a direct precursor to the CAR agonist CITCO, the 4-methylphenyl variant offers a distinct electronic and steric profile due to the electron-donating methyl group [3]. This compound is therefore optimally deployed as a building block for generating novel inhibitors or modulators of other therapeutic targets (e.g., kinases, GPCRs) where a non-halogenated, para-substituted phenyl ring is a desirable pharmacophoric element, allowing researchers to build IP-differentiated chemical series.

Application
Selection Property
Validation Focus
Antitumor cell-line SAR studies
Aldehyde reactivity for hydrazone condensation
In vitro cytotoxicity endpoint comparison
Solid-state research and crystallization
Higher melting point context
Recrystallization and polymorphism analysis
Lipophilicity-dependent permeability SAR
Defined lipophilicity parameter (XLogP3-AA)
Passive permeability and protein binding modeling
Non-halogenated pharmacophore development
4-Methylphenyl group (electron-donating, no halogen)
SAR differentiation from halogenated analogs for kinase/GPCR targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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